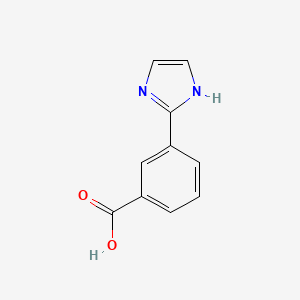

3-(1H-imidazol-2-yl)benzoic acid

Description

Significance of Imidazole-Carboxylic Acid Hybrid Ligands in Synthetic and Materials Chemistry

Imidazole-carboxylic acid hybrid ligands are a class of organic molecules that have garnered considerable attention in synthetic and materials chemistry. These compounds, which feature both an imidazole (B134444) group and a carboxylic acid group, are highly valued for their ability to form a wide variety of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comresearchgate.net The imidazole moiety provides a nitrogen-based coordination site, while the carboxylic acid group offers an oxygen-based site, allowing for diverse and tunable coordination with metal ions. sigmaaldrich.com

The versatility of these ligands has led to the creation of novel MOFs with interesting properties, such as luminescence and gas adsorption capabilities. figshare.comresearchgate.net For instance, the combination of imidazole-carboxylate ligands with different metal ions can result in frameworks with varied structural dimensions and functionalities. figshare.comepa.gov Researchers have explored the use of these hybrids in constructing materials with potential applications in sensing, catalysis, and even in the biomedical field. researchgate.netrsc.org The ability to modify the structure of these ligands allows for fine-tuning of the resulting material's properties, making them a key area of research in materials science. nih.gov

Overview of Benzoic Acid Derivatives as Versatile Scaffolds in Heterocyclic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as versatile scaffolds for the synthesis of a wide array of heterocyclic compounds. ontosight.aiwikipedia.org The reactivity of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and conversion to acid chlorides, which can then be used in further synthetic steps. wikipedia.orgnih.gov These reactions provide a pathway to introduce diverse functional groups and build complex molecular architectures.

In heterocyclic synthesis, benzoic acid derivatives are frequently employed to construct ring systems containing atoms other than carbon. researchgate.net For example, they can be used as precursors in the formation of oxadiazoles, thioureides, and other heterocyclic structures. nih.govresearchgate.net The specific substituents on the benzoic acid ring can influence the reactivity and the final structure of the resulting heterocyclic compound, offering a degree of control over the synthetic outcome. youtube.com This adaptability makes benzoic acid derivatives an indispensable tool for chemists creating new molecules with specific properties and functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNADQOFGANNAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303040 | |

| Record name | 3-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391668-62-5 | |

| Record name | 3-(1H-Imidazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391668-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Organic Frameworks of 3 1h Imidazol 2 Yl Benzoic Acid

Ligand Design Principles and Diverse Coordination Modes

The design of the organic linker is a critical aspect of creating functional MOFs. The geometry, flexibility, and coordination sites of the ligand all play a role in determining the final structure of the metal-organic assembly.

Dual Coordination Sites: Imidazole (B134444) Nitrogen and Carboxylate Oxygen Functionalities

3-(1H-Imidazol-2-yl)benzoic acid is a bifunctional ligand, possessing both a carboxylate group and an imidazole ring. This duality provides two distinct coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This allows the ligand to bridge metal centers in various ways, leading to the formation of extended one-, two-, or three-dimensional networks. The imidazole ring, with its available nitrogen lone pairs, can coordinate to metal ions, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. This versatility in coordination is a key factor in the structural diversity of the resulting MOFs.

Influence of Ligand Geometry and Conformation on Metal Coordination Environment

The relative orientation of the imidazole and benzoate (B1203000) moieties in this compound significantly influences the geometry of the resulting metal complexes. The rotational freedom around the bond connecting the two rings allows the ligand to adopt various conformations, which in turn affects the coordination environment around the metal center. This conformational flexibility can lead to the formation of different isomers and polymorphs of MOFs, each with unique properties. The interplay between the ligand's inherent geometry and its conformational possibilities is a crucial element in the rational design of MOFs with desired topologies and functionalities.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis method employed plays a pivotal role in determining the final structure and crystallinity of the resulting metal-organic materials. Different techniques can favor the formation of discrete molecules or extended polymeric structures.

Hydrothermal Synthesis Methods for Crystalline Materials

Hydrothermal synthesis is a widely used technique for growing high-quality single crystals of MOFs. google.comepa.gov This method involves heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically in water or a mixed-solvent system, at elevated temperatures and pressures. google.com The slow cooling of the reaction mixture allows for the gradual formation of well-ordered crystalline structures. The use of water as a solvent makes this method relatively environmentally friendly. google.com This technique has been successfully employed to synthesize a variety of coordination polymers based on imidazole-containing ligands.

Ionothermal Synthesis Approaches and Their Impact on Architecture

Ionothermal synthesis is a newer method that utilizes ionic liquids as both the solvent and template for the synthesis of MOFs. rsc.org This approach can lead to the formation of novel structures that are not accessible through traditional hydrothermal or solvothermal methods. rsc.org The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable nature, can influence the crystallization process and the resulting framework architecture. rsc.org While still an emerging technique, ionothermal synthesis holds promise for the discovery of new MOFs with unique properties.

Formation of Discrete Mono-, Di-, and Polynuclear Metal Complexes

In addition to forming extended coordination polymers, this compound can also form discrete metal complexes. These can range from simple mononuclear complexes, where a single metal ion is coordinated by one or more ligands, to more complex di- and polynuclear structures where multiple metal ions are bridged by the ligand. The formation of these discrete complexes is often influenced by the reaction conditions, such as the metal-to-ligand ratio, the pH of the solution, and the presence of coordinating solvents. The study of these smaller complexes provides valuable insight into the fundamental coordination behavior of the ligand.

Construction of One-, Two-, and Three-Dimensional Coordination Architectures

There is no available scientific literature detailing the construction of one-, two-, or three-dimensional coordination architectures using this compound as a primary ligand. The exploration of how this ligand's specific geometry and coordination sites direct the formation of different dimensional networks remains an open area for investigation.

Impact of Counterions and Reaction Conditions on the Resulting Coordination Networks

The influence of synthetic parameters such as counterions, solvents, temperature, and pH on the self-assembly process of coordination networks involving this compound has not been documented. Research in this area would be crucial to understanding how to control the crystallization and final structure of any potential metal-organic materials derived from this ligand.

Integration into Metal-Organic Frameworks (MOFs) and Polyoxometalate (POM) Hybrids

Ligand Role in Self-Assembly of Porous MOF Structures

There are no published examples of this compound being used as a building block for the self-assembly of porous Metal-Organic Frameworks (MOFs). The potential for this ligand to create porous materials with applications in gas storage, separation, or catalysis has not yet been realized or reported.

Hybrid Systems Incorporating Keggin-Type Polyoxometalates

The integration of this compound into hybrid inorganic-organic systems with Keggin-type polyoxometalates (POMs) is another area that remains unexplored. The synthesis and characterization of such hybrid materials, which could exhibit interesting catalytic or electronic properties, have not been described in the scientific literature.

Supramolecular Assemblies and Intermolecular Interactions of 3 1h Imidazol 2 Yl Benzoic Acid

Non-Covalent Interactions Governing Solid-State Structures

The solid-state architecture of any molecular crystal is dictated by a delicate balance of attractive and repulsive non-covalent interactions. For 3-(1H-imidazol-2-yl)benzoic acid, the interplay between strong hydrogen bonds, π-π stacking, and weaker van der Waals forces determines the ultimate supramolecular arrangement. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, a comprehensive understanding of its likely interactions can be constructed by analyzing its functional groups and by drawing comparisons with closely related isomers.

Hydrogen bonds are the principal driving force in the assembly of most imidazole (B134444) and benzoic acid derivatives. vu.nl The this compound molecule is a versatile tecton for hydrogen bonding, as it possesses two distinct hydrogen bond donors (the carboxylic acid -OH and the imidazole -NH) and two primary acceptor sites (the imidazole sp²-hybridized nitrogen and the carbonyl oxygen).

This functionality allows for a variety of robust hydrogen-bonding motifs. The most anticipated interactions would be the strong O-H···N and N-H···O hydrogen bonds. In these interactions, the acidic proton of the carboxyl group can bond to the basic nitrogen of the imidazole ring, or the proton from the imidazole N-H can bond to the carbonyl oxygen of the carboxylic acid.

To illustrate the nature of these interactions, the well-documented crystal structure of a positional isomer, 4-(Imidazol-1-yl)benzoic acid, provides a valuable reference. researchgate.netnih.gov In its solid state, molecules are linked by strong intermolecular O-H···N hydrogen bonds, forming extensive chains. researchgate.netnih.gov These primary chains are further interconnected into sheets by weaker C-H···O interactions. researchgate.netnih.gov

Table 1: Hydrogen Bond Geometry for 4-(Imidazol-1-yl)benzoic acid

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1—H1···N2 | 0.82 | 1.83 | 2.645 (5) | 178 |

| C9—H9···O2 | 0.93 | 2.42 | 3.332 (6) | 168 |

| Data sourced from crystallographic analysis of 4-(Imidazol-1-yl)benzoic acid. researchgate.net |

For this compound, the presence of the N-H donor on the imidazole ring itself (a feature absent in the 1-yl substituted isomer) introduces the possibility of forming classic N-H···O hydrogen bonds, which are fundamental interactions in many biological and synthetic systems. Furthermore, weak C-H···O and C-H···π interactions, where hydrogen atoms from the aromatic rings interact with oxygen atoms or the electron clouds of adjacent rings, are also expected to play a significant role in stabilizing the three-dimensional packing.

Alongside hydrogen bonding, π-π stacking interactions are crucial in the solid-state structures of compounds containing multiple aromatic rings. sciforum.net These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent π-systems. Compounds containing imidazole or benzimidazole (B57391) moieties frequently exhibit significant π-π stacking. vu.nlmdpi.comnih.gov

While directional forces like hydrogen bonds and π-π stacking often define the primary structural motifs, the cumulative effect of weaker, non-directional van der Waals forces is indispensable for achieving dense and stable crystal packing. These forces, comprising dispersion (London) forces and dipole-dipole interactions, are present between all atoms and are collectively significant. They ensure that the voids between the larger, more specifically interacting molecular frameworks are filled efficiently, maximizing the crystal's cohesive energy. In molecules with complex shapes, van der Waals forces guide the final orientation of molecular components, such as alkyl chains or other substituents, that are not directly involved in stronger, more specific interactions. mdpi.com

Principles of Crystal Engineering and Directed Self-Assembly Processes

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. Molecules like this compound, which possess multiple, reliable interaction sites, are ideal building blocks, or "tectons," for the bottom-up construction of novel supramolecular architectures.

The bifunctional nature of imidazolyl-benzoic acids makes them excellent candidates for designing complex supramolecular frameworks, including coordination polymers and metal-organic frameworks (MOFs). nih.gov The imidazole ring, with its available nitrogen lone pair, serves as an effective coordination site for a wide variety of metal ions. researchgate.net Simultaneously, the carboxylic acid group can be deprotonated to a carboxylate, which can also coordinate to metal centers in various modes (monodentate, bidentate, bridging) or can act as a robust hydrogen-bond donor/acceptor in its neutral state.

This dual functionality allows for the directed assembly of predictable, high-dimensionality networks. For instance, the positional isomer 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid has been successfully used to construct coordination polymers with different metal ions. nih.gov The choice of metal ion, counter-ion, and solvent can influence which interactions dominate, leading to a variety of structural outcomes, from simple 1D chains to complex 3D frameworks. rsc.org The compromise and competition between hydrogen bonding and π-π stacking interactions are key factors that define the final stacking patterns of the ligands within these frameworks. rsc.org

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound impact on a molecule's physical and chemical properties. mdpi.com Comparing this compound with its positional isomer, 4-(imidazol-1-yl)benzoic acid, highlights how a simple change in substituent position can dramatically alter supramolecular assembly.

The most critical difference is molecular shape. The 4-substituted isomer is a relatively linear molecule, which predisposes it to form simple, repeating head-to-tail chains via O-H···N hydrogen bonds. researchgate.netnih.gov In contrast, the 3-substituted isomer has a distinct angular or "bent" geometry. This angularity disrupts the potential for simple linear chain formation and instead favors the creation of more complex motifs, such as cyclic assemblies, herringbone patterns, or interwoven 2D sheets.

Advanced Methods for Intermolecular Interaction Quantification

Hirshfeld surface (HS) analysis has emerged as a powerful tool for the semi-quantitative and qualitative exploration of intermolecular interactions within crystalline solids. This method provides a visual and statistical overview of how molecules in a crystal lattice interact with their nearest neighbors. The Hirshfeld surface itself is generated by partitioning the crystal space into regions where the electron density of a given molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

A key property mapped onto the Hirshfeld surface is the normalized contact distance, or dnorm. This value is derived from di (the distance from the surface to the nearest atom interior to the surface) and de (the distance from the surface to the nearest atom exterior to the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored to highlight different types of contacts: red spots indicate contacts that are shorter than the sum of the van der Waals radii and represent the most significant interactions, such as hydrogen bonds. set-science.com Blue regions signify contacts longer than the van der Waals radii, while white areas denote contacts at approximately the van der Waals separation distance. set-science.com

For this compound, the red spots observed on the dnorm surface are indicative of strong intermolecular hydrogen bonds, specifically N–H···N and C–H···N interactions. set-science.com These strong electrostatic attractions are considered the primary driving force behind the crystal packing of this compound. set-science.com

Analysis of the decomposed fingerprint plots for this compound reveals the quantitative contributions of the various intermolecular interactions that stabilize the crystal structure. The most dominant interactions are H···H contacts, followed by C···H/H···C and N···H/H···N contacts. set-science.com The significant percentage of N···H/H···N contacts corroborates the importance of the hydrogen bonding observed on the dnorm surface.

The detailed breakdown of these interactions, as determined by Hirshfeld surface analysis, is presented in the table below.

| Interaction Type | Contribution to Hirshfeld Surface Area (%) |

| H···H | 55.3% |

| C···H/H···C | 15.7% |

| N···H/H···N | 15.2% |

| Data derived from a study on the intermolecular contacts of the specified compound. set-science.com |

This quantitative delineation of intermolecular contacts allows for a comprehensive understanding of the supramolecular architecture of this compound, confirming that the molecular arrangement is primarily governed by strong hydrogen bonding and supplemented by a significant number of weaker van der Waals forces. set-science.com

Crystallographic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been the cornerstone in elucidating the precise solid-state structure of 3-(1H-imidazol-2-yl)benzoic acid and its derivatives, offering a definitive view of its molecular geometry, conformation, and intermolecular interactions.

Precise Determination of Molecular Geometry and Conformation in the Solid State

SCXRD analysis provides a highly accurate determination of the spatial arrangement of atoms within the crystal lattice. For imidazole-bearing benzoic acid derivatives, these studies reveal crucial details about the planarity and relative orientation of the imidazole (B134444) and benzene (B151609) rings. For instance, in a related compound, 4-(imidazol-1-yl)benzoic acid, the imidazole ring is twisted out of the plane of the benzene ring by a dihedral angle of 14.5(1)°. researchgate.netnih.gov Similarly, in other complex structures containing imidazole and benzene rings, the dihedral angles can vary significantly, such as 71.26(7)° in 3-(3-cyanobenzyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate (B91526) and 32.77(12)° in another derivative. researchgate.net This twisting is often a result of minimizing steric hindrance between the two ring systems.

The conformation of the molecule is also precisely defined. For example, in a chiral derivative, (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, the five-membered cyclopentane (B165970) ring adopts a twisted conformation. nih.gov The specific arrangement of substituents, such as the equatorial orientation of the carboxyl group, is stabilized by intramolecular hydrogen bonds. nih.gov

Elucidation of Crystal Packing Arrangements and Extended Network Topologies

Beyond the individual molecule, SCXRD reveals how molecules of this compound arrange themselves in the crystal, forming extended networks. These packing arrangements are governed by a variety of intermolecular interactions, most notably hydrogen bonds. In the case of 4-(imidazol-1-yl)benzoic acid, intermolecular O-H···N hydrogen bonds link the molecules into chains. researchgate.netnih.gov These chains are further connected into sheets through weaker C-H···O interactions. researchgate.netnih.gov

In more complex systems, such as those involving protonated imidazole rings and carboxylate anions, the hydrogen bonding can lead to the formation of intricate three-dimensional networks. For example, in 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, ions are linked into undulating chains by hydrogen bonding, which then stack and interconnect with other chains through π–π interactions. nih.gov The resulting supramolecular architecture is a key determinant of the material's bulk properties.

Detailed Analysis of Interatomic Distances, Bond Angles, and Torsion Angles

A detailed analysis of the geometric parameters from SCXRD data provides a wealth of information about the bonding within the molecule. Bond lengths and angles can be compared to standard values to identify any strain or unusual electronic effects. For example, in a protonated 2-methylimidazole (B133640) cation, the C-N bond distances are slightly different from those in the neutral molecule, reflecting the change in electronic distribution upon protonation. researchgate.net

The following table summarizes selected crystallographic data for a related imidazole-carboxylate compound, 4-(Imidazol-1-yl)benzoic acid, to illustrate the type of information obtained from SCXRD studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443 (11) |

| b (Å) | 6.6561 (19) |

| c (Å) | 15.706 (4) |

| β (°) | 101.023 (7) |

| V (ų) | 425.3 (2) |

| Z | 2 |

| Data obtained for 4-(Imidazol-1-yl)benzoic acid. nih.gov |

Powder X-ray Diffraction for Bulk Material Characterization and Phase Purity

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific scattering angles (2θ). The positions and relative intensities of these peaks are determined by the crystal structure of the compound. For this compound, PXRD can be used to confirm that a synthesized batch of the material consists of the desired crystalline phase and is free from amorphous content or other crystalline polymorphs. Any significant deviation from a reference pattern would indicate the presence of impurities or a different crystal form. units.it

Structural Comparisons with Related Imidazole-Carboxylate Systems and Isomers

The structural features of this compound can be better understood by comparing them with those of related imidazole-carboxylate systems and its isomers. For instance, the isomeric 4-(imidazol-1-yl)benzoic acid has been structurally characterized, revealing a dihedral angle of 14.5(1)° between the imidazole and benzene rings. researchgate.netnih.gov Comparing the hydrogen bonding patterns and crystal packing of these isomers can provide insights into how the substitution pattern on the benzoic acid ring influences the supramolecular assembly.

Furthermore, comparison with more complex systems, such as metal-organic frameworks incorporating imidazole-carboxylate ligands, can highlight the versatility of this chemical motif in constructing diverse and functional materials. For example, the coordination of the imidazole nitrogen and carboxylate oxygen atoms to metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers with varied topologies. researchgate.netresearchgate.net The study of these related structures provides a broader context for understanding the structural chemistry of this compound.

Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl Benzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are foundational in modern chemistry, enabling the detailed examination of molecular systems. These methods solve the Schrödinger equation for a molecule, yielding information about its energy, geometry, and various properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state of molecules. mdpi.comresearchgate.net By using functionals like the popular B3LYP combined with a suitable basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in 3-(1H-imidazol-2-yl)benzoic acid can be calculated. mdpi.comresearchgate.net This process minimizes the total energy of the molecule to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a conformation at a potential energy minimum. For instance, in a related benzimidazole (B57391) derivative, the dihedral angle between the benzimidazole and benzene (B151609) rings was found to be a significant structural parameter. nih.gov

To display the data, please click on the table headers to sort or filter the information.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(carboxyl)-O(hydroxyl) | 1.32 | |

| C(carboxyl)=O | 1.22 | |

| C(imidazole)-N | 1.38 | |

| N(imidazole)-H | 1.01 | |

| **Bond Angles (°) ** | ||

| O=C-O | 123.0 | |

| C(benzene)-C(carboxyl)-O | 118.5 | |

| C-N-C (imidazole) | 108.5 | |

| **Dihedral Angles (°) ** | ||

| Benzene Ring - Imidazole (B134444) Ring | ~25.0 | |

| Carboxyl Group - Benzene Ring | ~15.0 |

Following geometry optimization, vibrational frequency analysis is typically performed at the same level of theory to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies). This analysis also allows for the prediction of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration.

To accurately assign these calculated vibrational modes to experimental spectral bands, a Potential Energy Distribution (PED) analysis is conducted using programs like VEDA. mdpi.com PED quantifies the contribution of individual internal coordinates (such as stretching, bending, or torsion) to each vibrational mode. For example, in a similar molecule, O-H stretching vibrations were predicted around 3600 cm⁻¹, with a PED contribution of 100%, indicating a pure stretching motion. mdpi.com

To display the data, please click on the table headers to sort or filter the information.

Table 2: Predicted Vibrational Frequencies and PED Assignments for Key Functional Groups| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | PED Contribution |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3550 | >95% O-H stretch |

| N-H Stretch | Imidazole | ~3450 | >95% N-H stretch |

| C-H Stretch | Aromatic | 3100 - 3000 | >90% C-H stretch |

| C=O Stretch | Carboxylic Acid | ~1720 | ~85% C=O stretch |

| C=N Stretch | Imidazole Ring | ~1610 | C=N stretch, ring deformation |

| C=C Stretch | Aromatic Ring | ~1590 | C=C stretch, ring deformation |

| O-H Bend | Carboxylic Acid | ~1420 | O-H in-plane bend |

Theoretical NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov These calculations are valuable for assigning experimental spectra and verifying molecular structures. To improve accuracy and better mimic experimental conditions, calculations are often performed by modeling a solvent environment, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). nih.govdocbrown.info The predicted chemical shifts for ¹H and ¹³C nuclei are then compared against the standard reference, Tetramethylsilane (TMS). docbrown.info Computational predictions for ¹³C NMR are often found to be highly accurate, with deviations of less than 2 ppm from experimental values. nih.gov

To display the data, please click on the table headers to sort or filter the information.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a Simulated DMSO Solvent| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| COOH | 13.1 | |

| Imidazole NH | 12.5 | |

| Aromatic & Imidazole CH | 7.5 - 8.2 | |

| ¹³C NMR | ||

| COOH | 167.5 | |

| Imidazole C2 (attached to rings) | 145.0 | |

| Aromatic & Imidazole C | 115 - 140 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov This technique calculates the energies required to promote electrons from occupied molecular orbitals to unoccupied ones, corresponding to electronic transitions. The output provides the maximum absorption wavelengths (λ_max) and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in assigning the observed spectral peaks to specific transitions, such as π → π* or n → π*. For a related imidazole-acid ligand, the experimental maximum absorption at 294 nm was closely matched by a theoretical value of 296 nm computed by the TD-DFT method. researchgate.net

To display the data, please click on the table headers to sort or filter the information.

Table 4: Predicted UV-Vis Spectral Data and Electronic Transition Assignments| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~295 | 0.45 | HOMO → LUMO | π → π* |

| ~250 | 0.28 | HOMO-1 → LUMO | π → π* |

| ~220 | 0.15 | HOMO → LUMO+1 | π → π* |

Electronic Structure Analysis and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry offers a deep dive into the electronic structure of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (E_HOMO) is related to the ability of a molecule to donate an electron, while the LUMO energy (E_LUMO) indicates its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. These parameters are readily calculated using DFT.

To display the data, please click on the table headers to sort or filter the information.

Table 5: Calculated Frontier Molecular Orbital Energies and Energy Gap| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.5 | Electron-donating capacity |

| E_LUMO | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 | Chemical stability and reactivity index |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map, different colors correspond to different values of electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral or zero potential regions.

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom of the imidazole ring, as these are the most electronegative atoms with lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds. The blue regions, indicating positive potential, would be localized around the acidic hydrogen of the carboxyl group and the hydrogen atom attached to the nitrogen in the imidazole ring, highlighting them as the most likely sites for nucleophilic attack or deprotonation. The aromatic rings themselves would exhibit a mix of neutral and slightly negative potential. This charge distribution is fundamental to understanding how the molecule interacts with biological targets or other reactants.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

In the case of this compound, NBO analysis would reveal significant hyperconjugative interactions. Key charge transfer events would likely include:

Delocalization from the lone pair orbitals of the oxygen atoms (LP(O)) in the carboxyl group to the antibonding π* orbitals of the adjacent C=O bond and the benzene ring.

Charge transfer from the lone pair orbitals of the nitrogen atoms (LP(N)) in the imidazole ring to the antibonding π* orbitals of the imidazole and benzene rings.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the imidazole ring, and vice versa, indicating electronic communication between the two aromatic systems.

These intramolecular charge transfer (ICT) events contribute significantly to the molecule's electronic structure and stability. The table below shows illustrative E(2) values for major interactions that would be expected, based on analyses of similar molecules.

Table 1: Illustrative NBO Analysis for this compound (Note: These are representative values based on similar structures; specific calculations for the title compound are required for exact figures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-O of COOH) | ~25-35 | Resonance in carboxyl group |

|

Advanced Material and Catalytic Applications of 3 1h Imidazol 2 Yl Benzoic Acid Derivatives

Catalysis in Organic Transformations

Derivatives of 3-(1H-imidazol-2-yl)benzoic acid are instrumental in developing novel catalysts for a range of organic reactions. The imidazole (B134444) core is a critical component of N-heterocyclic carbenes (NHCs) and other ligand systems that effectively stabilize transition metal centers, enabling both homogeneous and heterogeneous catalytic processes.

The imidazole motif, a core component of the title compound, is fundamental to a class of ligands that have demonstrated significant catalytic activity. While direct catalytic applications of this compound are an emerging area of research, the broader family of imidazole-based ligands is well-established in catalysis. For instance, complexes involving related benzimidazole-quinoline ligands have been successfully employed as catalysts. Ruthenium(II) and Copper(II) complexes with such ligands have shown effectiveness in the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov

In the realm of cross-coupling reactions, which are fundamental to modern synthetic chemistry, imidazole-based N-heterocyclic carbene (NHC) ligands are of paramount importance. These ligands, derived from imidazolium (B1220033) salts, can be functionalized with groups analogous to the benzoic acid moiety of the title compound. They form highly stable and active complexes with transition metals like palladium and gold, driving reactions such as Suzuki, Heck, and Sonogashira couplings. The steric and electronic properties of the imidazole-based ligand are crucial for the catalyst's performance and stability.

Furthermore, the integration of imidazole-containing units into larger, structured supports like polyhedral oligomeric silsesquioxanes (POSS) has led to the development of enlarged catalyst systems. mdpi.com These hybrid materials combine the catalytic activity of the metal-imidazole complex with the unique physical properties of the support, bridging the gap between homogeneous and heterogeneous catalysis and facilitating catalyst recovery and reuse. mdpi.com

Materials derived from imidazole-based ligands are gaining significant attention for their potential in electrocatalysis, particularly for energy conversion reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). These reactions are critical for technologies such as water splitting and fuel cells.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) that incorporate imidazole functionalities serve as excellent platforms for creating electrocatalytically active sites. The nitrogen atoms in the imidazole ring can strongly coordinate with transition metal ions (e.g., Co, Ni, Fe), creating uniformly dispersed and highly active centers for redox reactions. acs.org For example, an imidazole-modified COF coordinated with cobalt ions (COF-IM@Co) has been shown to be a highly effective electrocatalyst for OER in alkaline conditions, achieving a current density of 10 mA cm⁻² at a low overpotential of 403.8 mV. acs.org

In addition to being used directly, imidazole-based MOFs, such as the zinc-based ZIF-8, are excellent precursors for synthesizing Metal-Nitrogen-Carbon (M-N-C) catalysts. acs.org Through pyrolysis, these MOFs are converted into highly porous carbon structures doped with nitrogen and atomically dispersed metal sites, which are highly active for the ORR. An iron-based catalyst derived from a MOF has demonstrated a half-wave potential of 0.88 V, outperforming commercial platinum catalysts and showing excellent long-term durability. acs.org

Table 1: Electrocatalytic Performance of Imidazole-Based Materials

| Catalyst | Reaction | Electrolyte | Performance Metric | Value |

| COF-IM@Co | OER | Alkaline | Overpotential @ 10 mA cm⁻² | 403.8 mV |

| MOF-derived Fe-N-C | ORR | Alkaline | Half-wave Potential | 0.88 V |

Emerging Material Science Applications

The ability of this compound to act as a linker molecule enables its use in the construction of sophisticated materials with tailored properties and functions.

The self-assembly of metal ions with multitopic organic linkers like this compound is a primary route to synthesizing coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials are crystalline solids with structures defined by the coordination geometry of the metal ion and the length and connectivity of the organic ligand.

The combination of an imidazole ring and a carboxylate group allows for the formation of robust and diverse architectures. Researchers have synthesized numerous CPs using related imidazole-dicarboxylate or bis-imidazole ligands, resulting in one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. acs.orgacs.org For instance, zinc(II) and copper(II) have been combined with ligands featuring both imidazole and carboxylate functionalities to produce 1D ladder-like structures and Z-shaped chains which further assemble into 3D supramolecular networks through hydrogen bonding. acs.org The specific structure, and thus the material's properties, can be influenced by the choice of metal, the presence of auxiliary ligands, and reaction conditions like temperature and solvent. acs.org

Coordination polymers and MOFs constructed from imidazole-carboxylate ligands often exhibit interesting photofunctional properties, including photoluminescence (fluorescence) and photocatalytic activity. The luminescence typically arises from π→π or π→n electronic transitions within the organic ligand, which can be modulated by coordination to a metal center. wikipedia.org MOFs built with Cd(II) or Zn(II) and ligands containing imidazole and triazole moieties have demonstrated strong solid-state luminescence, making them candidates for sensing and optical applications. wikipedia.org

A significant application of these photofunctional materials is in the photocatalytic degradation of organic pollutants, such as dyes from industrial wastewater. MOFs can act as semiconductors, generating electron-hole pairs upon light irradiation. These charge carriers can then produce highly reactive oxygen species (like hydroxyl radicals) that decompose dye molecules. tandfonline.com MOFs based on imidazole ligands, such as ZIF-8, have been shown to be effective photocatalysts for the degradation of methylene (B1212753) blue under UV light. tandfonline.com Similarly, other frameworks have demonstrated high efficiency in breaking down dyes like Rhodamine B. acs.org The high surface area and porous nature of MOFs allow for efficient adsorption of dye molecules and provide abundant active sites for the photocatalytic process.

Table 2: Photocatalytic Degradation of Dyes by Imidazole-Based MOFs

| MOF Catalyst | Target Dye | Light Source | Degradation Efficiency | Time |

| ZIF-8 tandfonline.com | Methylene Blue | UV | High | 60 min (adsorption) + irradiation |

| Mn-MOF acs.org | Rhodamine B | UV | 83.5% | 150 min |

| Zn-MOF acs.org | Rhodamine B | UV | 74.4% | 150 min |

The porous, crystalline nature of MOFs makes them exceptional candidates for gas adsorption and separation applications. By carefully selecting the metal nodes and organic linkers, such as derivatives of this compound, it is possible to create materials with precisely tuned pore sizes, high surface areas, and specific chemical functionalities that can selectively interact with different gas molecules.

MOFs constructed with imidazole-containing linkers have shown significant promise for CO₂ capture. The nitrogen atoms of the imidazole ring can act as Lewis basic sites, enhancing the affinity of the framework for acidic CO₂ molecules. A copper-based MOF using a larger, tri-imidazole functionalized linker demonstrated a high CO₂ adsorption capacity of 3.60 mmol/g at 298 K and 1 bar. This material also exhibited a considerable CO₂/N₂ selectivity of 53, indicating its potential for separating CO₂ from flue gas streams. This high selectivity is attributed to the presence of open metal sites and the specific chemical environment of the pores.

The stability of the framework is also a critical factor. Imidazole-based linkers tend to form stronger metal-ligand bonds compared to some carboxylates, leading to MOFs with enhanced thermal and chemical stability, which is crucial for practical applications in industrial gas separation processes.

Table 3: Gas Adsorption Data for an Analogous Imidazole-Based MOF

| MOF Name | Metal Ion | CO₂ Adsorption Capacity (mmol/g) at 298K, 1 bar | CO₂/N₂ Selectivity |

| TIBM-Cu | Cu²⁺ | 3.60 | 53 |

| TIBM-Al | Al³⁺ | 2.10 | 35 |

| TIBM-Cr | Cr³⁺ | 1.60 | 10 |

Sensing Applications (e.g., amperometric sensors)

The imidazole moiety, a key component of this compound, is a well-established functional group in the design of chemical sensors for various analytes, particularly metal ions. The nitrogen atoms within the imidazole ring act as effective recognition sites, capable of coordinating with metal ions. seejph.com This interaction can lead to measurable changes in the electrochemical or photophysical properties of the molecule, forming the basis for sensing applications. seejph.comnih.gov

While direct studies on amperometric sensors based specifically on this compound are not extensively documented, the broader class of imidazole derivatives has shown significant promise in electrochemical sensing. informaticsjournals.co.in For instance, imidazole-based chemosensors have been successfully developed for the detection of copper (II) ions in aqueous solutions. seejph.com The coordination of copper ions with the imidazole ring alters the electronic properties of the molecule, which can be transduced into an amperometric signal.

The general principle involves the immobilization of the imidazole-containing compound onto an electrode surface. Upon exposure to a solution containing the target metal ion, the coordination event at the imidazole site can influence the electron transfer processes at the electrode, resulting in a change in the measured current. The sensitivity and selectivity of such sensors are highly dependent on the specific molecular structure and the nature of the interaction with the analyte. nih.gov Computational studies on related imidazole-containing compounds suggest that their electronic structure makes them suitable candidates for charge transfer processes, a fundamental aspect of electrochemical sensing. informaticsjournals.co.in

Table 1: Examples of Imidazole-Based Sensors for Metal Ion Detection

| Imidazole Derivative Type | Analyte | Sensing Principle | Reference |

| Imidazole-based chemosensor | Copper (II) | Fluorescence, UV-Vis | seejph.com |

| 1H-Benzo[d]imidazole-substituted coumarin | Metal Ions | Computational (DFT) | informaticsjournals.co.in |

| Imidazole-functionalized fluorescent probes | Mercury (Hg²⁺) | Fluorescence (ON/OFF) | nih.gov |

Anion Exchange Capabilities in Supramolecular Frameworks

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating imidazole ring and a hydrogen-bond-accepting carboxylic acid group, makes it an excellent building block for the construction of supramolecular frameworks, including metal-organic frameworks (MOFs). These frameworks can exhibit anion exchange properties, which are crucial for applications in separation, catalysis, and sensing.

The structure of the pores and channels within these frameworks is determined by the geometry of the organic ligand and the coordination preference of the metal ion. rsc.org Studies on related systems have shown that the arrangement of imidazole molecules within a MOF can significantly impact its properties. For instance, imidazole molecules that are chemically coordinated within the framework have been shown to create more effective proton conduction pathways compared to those that are physically adsorbed. nih.gov This highlights the importance of the specific placement and role of the imidazole group in the functionality of the supramolecular assembly. The use of different polycarboxylate anions in the synthesis of such frameworks can also lead to a variety of structural topologies, further tuning the material's properties. rsc.org

Investigation of Liquid Crystal Properties in Self-Assembled Systems

The ability of this compound derivatives to form ordered, yet fluid, phases known as liquid crystals is a direct consequence of their capacity for self-assembly. The primary driving force for the self-assembly of these molecules is the formation of strong intermolecular hydrogen bonds between the carboxylic acid groups, leading to the creation of dimeric structures. illinois.edu These dimers, which are more elongated and rigid than the individual molecules, can then self-organize into various liquid crystalline phases.

The investigation of the liquid crystal properties of these materials typically involves techniques such as polarized optical microscopy (POM) to visualize the characteristic textures of different mesophases and differential scanning calorimetry (DSC) to determine the phase transition temperatures and associated enthalpy changes. Supramolecular liquid crystals formed through hydrogen bonding between different components, such as a benzoic acid derivative and an imidazole-containing compound, have been shown to exhibit broad mesomorphic ranges and interesting photophysical properties like fluorescence. acs.org

Table 2: Factors Influencing Liquid Crystal Behavior in Benzoic Acid and Imidazole-Based Systems

| Structural Feature | Influence on Liquid Crystal Properties | Example System | Reference |

| Hydrogen Bonding | Primary driving force for self-assembly into dimeric units. | p-Alkoxybenzoic acids | illinois.edu |

| Imidazole Ring | Can participate in hydrogen bonding, affecting mesophase stability. | 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene with gallic acid derivatives | acs.org |

| Alkyl Chain Length | Affects the stability and type of mesophase. | Azobenzene-based liquid crystals | mdpi.com |

| Molecular Geometry | Dictates the overall shape and packing of molecules in the liquid crystal phase. | General principle in liquid crystal design | illinois.eduacs.org |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Fundamental Insights

The foundational significance of 3-(1H-imidazol-2-yl)benzoic acid and its derivatives in academia lies in their utility as building blocks for creating intricate molecular assemblies. The presence of both a hydrogen-bond donor and acceptor in the imidazole (B134444) ring, coupled with the coordinating ability of the carboxylate group, allows for a rich and diverse range of intermolecular interactions.

A notable academic contribution is in the field of crystal engineering, where researchers have successfully utilized derivatives of this compound to construct supramolecular architectures. For instance, the benzimidazole (B57391) derivative, (1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, has been synthesized and its crystal structure reveals the formation of layers through strong N-H···O and O-H···N hydrogen bonds. This demonstrates the preference for heterosynthons over the more common carboxylic acid dimer homosynthon, providing fundamental insights into the principles of molecular recognition and self-assembly.

Furthermore, the imidazole moiety has been a key component in the design of biologically active molecules. The imidazole scaffold is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to the development of compounds with a range of therapeutic potentials, including as inhibitors of enzymes implicated in diseases.

Emerging Research Opportunities in Targeted Synthesis and Derivatization

The synthetic versatility of this compound presents a fertile ground for emerging research. The ability to modify both the imidazole and the benzoic acid moieties allows for the targeted synthesis of derivatives with tailored properties.

One of the burgeoning areas of research is the development of novel inhibitors for biological targets. By applying computational techniques, new derivatives can be designed with high synthetic feasibility and enhanced affinity for specific proteins. For example, diimidazole derivatives have been designed and synthesized as potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing hypercholesterolemia. epa.gov This highlights the opportunity to use this compound as a core structure for generating libraries of compounds for high-throughput screening against various disease targets.

The derivatization of the imidazole ring, for instance, through N-alkylation or the introduction of different substituents, can fine-tune the electronic and steric properties of the molecule. This can lead to the development of ligands with specific coordination preferences, which is crucial for the rational design of functional coordination polymers and metal-organic frameworks (MOFs).

Prospects for Novel Coordination Frameworks and Supramolecular Architectures with Enhanced Functionality

The dual coordinating sites of this compound make it an excellent candidate for the construction of novel coordination frameworks and supramolecular architectures. The imidazole group can coordinate to a metal center, while the carboxylate group can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks.

Research on related imidazole-containing ligands has demonstrated the potential for creating complex and functional materials. For example, 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid has been used to construct 2D and 3D coordination frameworks with triorganotin compounds. mdpi.com Similarly, 3,5-di(1H-imidazol-1-yl)benzoic acid has been employed to create three-dimensional supramolecular compounds with Keggin-type polyoxoanions, which exhibit interesting electrochemical and photocatalytic properties. epa.gov These examples underscore the immense potential of this compound as a linker in the design of MOFs with tunable porosity, catalytic activity, and sensing capabilities.

The table below summarizes some examples of coordination frameworks and supramolecular architectures constructed using related imidazole-containing benzoic acid derivatives, illustrating the potential of this compound in this field.

| Ligand | Metal/Cluster | Resulting Architecture | Key Features/Applications | Reference |

| 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid | Triorganotin | 2D and 3D frameworks | Hypercoordinated structures | mdpi.com |

| 3,5-di(1H-imidazol-1-yl)benzoic acid | Keggin-type polyoxoanions | 3D supramolecular networks | Electrocatalytic and photocatalytic properties | epa.gov |

| 1,4-di(1H-imidazol-4-yl)benzene | Various metals | Entangled metal-organic frameworks | Adsorption properties | |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Al, Cr, Cu | Metal-Organic Frameworks (MOFs) | CO2 adsorption | mdpi.com |

Advancements in Theoretical and Computational Studies for Predictive Design

The advancement of theoretical and computational chemistry provides powerful tools for the predictive design of materials based on this compound. Density Functional Theory (DFT) and other computational methods can be employed to understand the electronic structure, reactivity, and intermolecular interactions of this molecule and its derivatives.

Computational studies can predict the most stable conformations of the molecule, the nature of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP). This information is crucial for understanding its coordination behavior and its potential as a reactive species in various chemical transformations. For instance, theoretical studies on related imidazole derivatives have been used to elucidate the mechanisms of their biological activity and to design more potent inhibitors. epa.gov

Furthermore, computational modeling can be used to simulate the formation of coordination frameworks and predict their properties, such as pore size, stability, and gas adsorption capacity. This predictive capability can significantly accelerate the discovery of new functional materials by guiding synthetic efforts towards the most promising candidates. While specific theoretical studies on this compound are still emerging, the methodologies are well-established and their application to this molecule is a key area for future research.

Expanding Scope in Advanced Material and Catalytic Technologies

The unique properties of this compound and its derivatives suggest a broad and expanding scope in advanced material and catalytic technologies. The incorporation of this molecule into larger structures can impart desirable functionalities.

In the realm of advanced materials, MOFs constructed using this compound as a linker could find applications in gas storage and separation, particularly for CO2 capture, as has been demonstrated with related benzimidazole-based MOFs. mdpi.com The imidazole moiety can also serve as a proton conductor, suggesting potential applications in fuel cell membranes.

In catalysis, the imidazole ring can act as a ligand to stabilize metal nanoparticles, creating highly active and recyclable catalysts. While direct catalytic applications of this compound are not yet widely reported, the known catalytic activity of other imidazole-containing compounds in various organic transformations points to a promising future. For instance, metal complexes of imidazole derivatives have shown catalytic activity in oxidation reactions and other transformations. The development of chiral catalysts based on derivatives of this compound is another exciting prospect for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 3-(1H-imidazol-2-yl)benzoic acid, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step protocols, such as condensation reactions between imidazole derivatives and benzoic acid precursors. For example, hydrazine hydrate can react with benzimidazole intermediates under reflux in methanol to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones . Characterization relies on IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H stretches at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS for molecular ion confirmation) . Elemental analysis (deviation ≤ ±0.4%) further validates purity .

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

- Answer : The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule crystallography. Key steps include:

- Data integration from high-resolution X-ray diffraction.

- Structure solution via direct methods (SHELXS) or Patterson maps.

- Refinement with SHELXL using least-squares minimization against F² . For coordination polymers, disordered solvent molecules may require SQUEEZE/PLATON masking .

Advanced Research Questions

Q. How does this compound enhance photocatalytic H₂ production in modified g-C₃N₄ systems?

- Answer : The compound acts as a coordination anchor for NiS cocatalysts on g-C₃N₄ microtubes. Its imidazole nitrogen and carboxylic acid groups facilitate electron transfer, reducing charge recombination. Photodeposition of NiS improves H₂ evolution rates (e.g., 2200 µmol·g⁻¹·h⁻¹ under visible light) by lowering overpotential . UV-vis spectroscopy and transient photocurrent analysis validate enhanced light absorption and charge separation .

Q. What strategies optimize the integration of this compound into zirconium-based MOFs for gas storage?

- Answer : The carboxylate group binds to Zr₆ clusters (e.g., HIAM-4040 MOF), forming 5-connected nodes. Solvothermal synthesis (e.g., DMF/water at 120°C) achieves high porosity (BET surface area >1000 m²·g⁻¹). PXRD and gas adsorption (N₂/CO₂) confirm framework stability and selectivity for CO₂ over CH₄ .

Q. How do computational models predict the coordination behavior of this compound in transition-metal complexes?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. The imidazole ring’s σ-donor capacity and carboxylic acid’s chelating ability are quantified via Mulliken charges and frontier molecular orbitals. Molecular dynamics simulations assess solvent effects on coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A general representation of the Debus-Radziszewski reaction for synthesizing 2-(carboxyphenyl)imidazoles. The position of the carboxylic acid on the phenyl ring is determined by the starting formylbenzoic acid isomer.

A general representation of the Debus-Radziszewski reaction for synthesizing 2-(carboxyphenyl)imidazoles. The position of the carboxylic acid on the phenyl ring is determined by the starting formylbenzoic acid isomer.